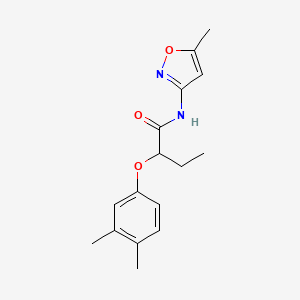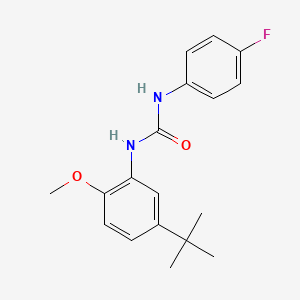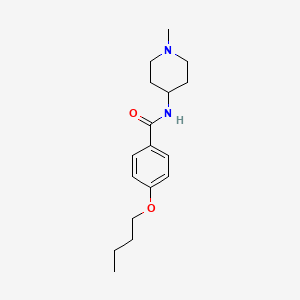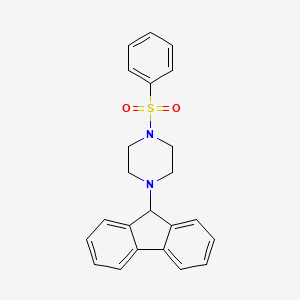
2-butyryl-N-(4-chlorophenyl)hydrazinecarboxamide
Vue d'ensemble
Description
2-butyryl-N-(4-chlorophenyl)hydrazinecarboxamide, also known as BCH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
2-butyryl-N-(4-chlorophenyl)hydrazinecarboxamide exerts its therapeutic effects through various mechanisms of action. In cancer, 2-butyryl-N-(4-chlorophenyl)hydrazinecarboxamide induces apoptosis by activating caspase-3 and -9 and upregulating Bax expression while downregulating Bcl-2 expression. In diabetes, 2-butyryl-N-(4-chlorophenyl)hydrazinecarboxamide improves insulin sensitivity by activating AMP-activated protein kinase (AMPK) and increasing glucose uptake. In Alzheimer's disease, 2-butyryl-N-(4-chlorophenyl)hydrazinecarboxamide reduces amyloid beta levels by inhibiting beta-secretase activity.
Biochemical and Physiological Effects:
2-butyryl-N-(4-chlorophenyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects in different systems. In cancer cells, 2-butyryl-N-(4-chlorophenyl)hydrazinecarboxamide decreases cell viability, induces DNA damage, and inhibits cell migration and invasion. In pancreatic beta cells, 2-butyryl-N-(4-chlorophenyl)hydrazinecarboxamide increases insulin secretion and improves glucose tolerance. In the brain, 2-butyryl-N-(4-chlorophenyl)hydrazinecarboxamide reduces oxidative stress, inflammation, and beta-amyloid deposition.
Avantages Et Limitations Des Expériences En Laboratoire
2-butyryl-N-(4-chlorophenyl)hydrazinecarboxamide has several advantages for lab experiments, including its low toxicity, high solubility, and stability. However, its low water solubility and poor bioavailability may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for 2-butyryl-N-(4-chlorophenyl)hydrazinecarboxamide research, including exploring its potential therapeutic applications in other diseases, improving its pharmacokinetic properties, and developing novel derivatives with enhanced potency and selectivity. Additionally, further studies are needed to elucidate the underlying mechanisms of 2-butyryl-N-(4-chlorophenyl)hydrazinecarboxamide's therapeutic effects and to optimize its dosage and administration.
Applications De Recherche Scientifique
2-butyryl-N-(4-chlorophenyl)hydrazinecarboxamide has been studied for its potential therapeutic applications in various fields of research, including cancer, diabetes, and Alzheimer's disease. In cancer research, 2-butyryl-N-(4-chlorophenyl)hydrazinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In diabetes research, 2-butyryl-N-(4-chlorophenyl)hydrazinecarboxamide has been found to decrease glucose levels and improve insulin sensitivity. In Alzheimer's disease research, 2-butyryl-N-(4-chlorophenyl)hydrazinecarboxamide has been shown to reduce amyloid beta levels and improve cognitive function.
Propriétés
IUPAC Name |
1-(butanoylamino)-3-(4-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-2-3-10(16)14-15-11(17)13-9-6-4-8(12)5-7-9/h4-7H,2-3H2,1H3,(H,14,16)(H2,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWUBDMGRJBJOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=O)NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-butanoyl-N-(4-chlorophenyl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-4-(1-methyl-1H-pyrazol-4-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4846052.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B4846054.png)

![methyl 2-[(3-{3-[(3-chlorobenzyl)oxy]phenyl}-2-cyanoacryloyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B4846064.png)


![ethyl 5,5-dimethyl-2-{[(4-propoxyphenyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B4846089.png)
![N-(2-isopropyl-6-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4846091.png)
![1-[5-(2,4-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B4846097.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-fluorobenzamide](/img/structure/B4846121.png)

![5,5-dimethyl-2-({[(2-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B4846149.png)
![1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine](/img/structure/B4846155.png)